(S)-2-Bromo-3-methylbutanoic acid
Overview
Description
(S)-2-Bromo-3-methylbutanoic acid is an organic compound with the molecular formula C5H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
(S)-2-Bromo-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Bromo-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-3-methylbutanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Bromo-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The compound can be reduced to (S)-3-methylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound to this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: (S)-2-Hydroxy-3-methylbutanoic acid, (S)-2-Amino-3-methylbutanoic acid.
Reduction: (S)-3-Methylbutanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-3-methylbutanoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application. The pathways involved in its action are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
®-2-Bromo-3-methylbutanoic acid: The enantiomer of (S)-2-Bromo-3-methylbutanoic acid with similar chemical properties but different biological activity.
2-Bromo-2-methylpropanoic acid: A structurally related compound with a different substitution pattern.
3-Bromo-2-methylpropanoic acid: Another related compound with bromine at a different position.
Uniqueness: this compound is unique due to its specific chiral configuration and the position of the bromine atom. This configuration can lead to different reactivity and interactions compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2S)-2-bromo-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBARDWJXBGYEJ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295753 | |
Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26782-75-2 | |
Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26782-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromoisovaleric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Bromo-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Bromo-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMOISOVALERIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1174557W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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